

Spectroscopic Profile of 2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound **2-Amino-5-Bromo-4-Methylthiazole**. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-Amino-5-Bromo-4-Methylthiazole** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-5-Bromo-4-Methylthiazole**. These predictions are derived from known spectroscopic behaviors of similar 2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	-CH ₃
~7.0	Broad Singlet	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~15	-CH ₃
~110	C5-Br
~150	C4-CH ₃
~168	C2-NH ₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic/methyl)
~1630	Strong	N-H bend (amine)
~1550	Medium	C=N stretch (thiazole ring)
~1450	Medium	C-H bend (methyl)
Below 1000	Medium-Strong	C-Br stretch, Ring vibrations

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
[M] ⁺ and [M+2] ⁺	Molecular ion peaks with approximately 1:1 ratio, characteristic of a monobrominated compound.
[M-Br] ⁺	Fragment corresponding to the loss of a bromine atom.
Further fragmentation	Peaks corresponding to the cleavage of the thiazole ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Amino-5-Bromo-4-Methylthiazole** is prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

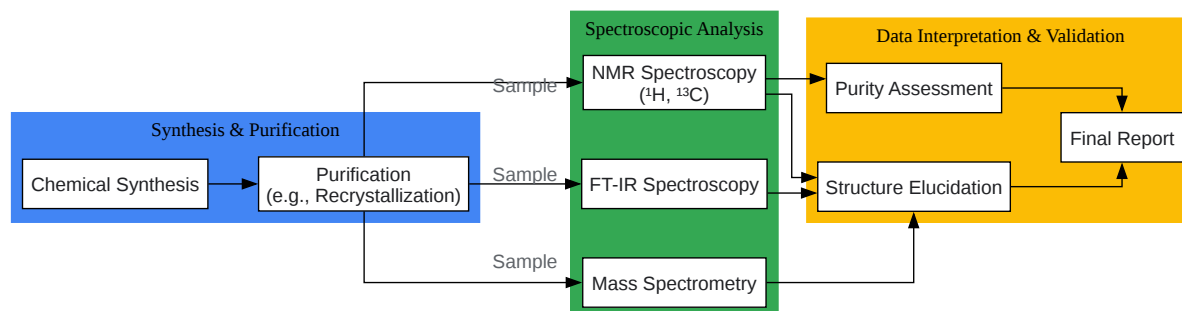
The FT-IR spectrum is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed for the determination of the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2-Amino-5-Bromo-4-Methylthiazole**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282055#spectroscopic-data-for-2-amino-5-bromo-4-methylthiazole-nmr-ir-ms\]](https://www.benchchem.com/product/b1282055#spectroscopic-data-for-2-amino-5-bromo-4-methylthiazole-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com